molecular formula C18H26N2O4 B248421 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one

Cat. No. B248421
M. Wt: 334.4 g/mol
InChI Key: VZYKUJBDFDBDIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one, also known as DMXB-A, is a compound that has been widely studied for its potential therapeutic applications. DMXB-A was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In

Mechanism of Action

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one acts on a specific type of receptor in the body known as the α7 nicotinic acetylcholine receptor (α7nAChR). Activation of the α7nAChR by 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one leads to the release of various neurotransmitters and cytokines, which can have both neuroprotective and anti-inflammatory effects. Additionally, 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one has been shown to modulate various signaling pathways involved in cell growth and survival, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
Activation of the α7nAChR by 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one has been shown to have various biochemical and physiological effects in the body. These include increased release of acetylcholine, dopamine, and glutamate, as well as decreased release of pro-inflammatory cytokines. 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one has also been shown to increase neurotrophic factor levels, which can promote neuronal survival and growth. In cancer cells, 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth.

Advantages and Limitations for Lab Experiments

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one has several advantages for lab experiments, including its high potency and selectivity for the α7nAChR. However, 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one also has limitations, such as its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome through the use of prodrugs or formulation strategies that improve solubility and stability.

Future Directions

For 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one research include the development of analogs with improved pharmacokinetic properties and investigation of its potential as a therapy for other diseases.

Synthesis Methods

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one can be synthesized through a multi-step process starting with the reaction of 3,4-dimethoxybenzaldehyde with piperazine. The resulting product is then reacted with 3-methyl-2-butanone to form 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Scientific Research Applications

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one has been studied for its potential therapeutic applications in various fields, including neuroscience, immunology, and cancer research. In neuroscience, 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one has been shown to have anti-inflammatory effects and may have potential as a treatment for autoimmune diseases. In cancer research, 1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one has been shown to have anti-tumor effects and may have potential as a cancer therapy.

properties

Product Name

1-[4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-3-methyl-butan-1-one

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C18H26N2O4/c1-13(2)11-17(21)19-7-9-20(10-8-19)18(22)14-5-6-15(23-3)16(12-14)24-4/h5-6,12-13H,7-11H2,1-4H3

InChI Key

VZYKUJBDFDBDIR-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.